molecular formula C5H3N3S2 B8764557 Thiazolo[4,5-b]pyrazine-2(3H)-thione

Thiazolo[4,5-b]pyrazine-2(3H)-thione

Cat. No. B8764557
M. Wt: 169.2 g/mol
InChI Key: XEAYWXALSDKPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[4,5-b]pyrazine-2(3H)-thione is a useful research compound. Its molecular formula is C5H3N3S2 and its molecular weight is 169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolo[4,5-b]pyrazine-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[4,5-b]pyrazine-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thiazolo[4,5-b]pyrazine-2(3H)-thione

Molecular Formula

C5H3N3S2

Molecular Weight

169.2 g/mol

IUPAC Name

3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

InChI

InChI=1S/C5H3N3S2/c9-5-8-3-4(10-5)7-2-1-6-3/h1-2H,(H,6,8,9)

InChI Key

XEAYWXALSDKPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)NC(=S)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-3-chloropyrazine (5.0 g, 38.6 mmol) and potassium ethyl xanthate (9.28 g, 57.9 mmol) was added 1-methyl-2-pyrrolidinone (68 mL). The solution was stirred and heated at 150° C. for 16 h. After cooling to rt, glacial acetic acid (10 mL) and water (1500 mL) were added to the solution. The solid precipitate was filtered. The solid was suspended in 1:1 EtOH/water (500 mL) and sonicated. The solid was once again filtered, washed with water, and dried with CaSO4 in vacuo for 16 h to yield the product (4.36 g, 67%). 1H NMR (500 MHz, DMSO-d6): 14.69 (br s, 1H), 8.42 (d, J=2.8, 1H), 8.39 (d, J=2.8, 1H). MS (ESI): mass calcd. for C5H3N3S2, 168.98; m/z found, 170.00 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Yield
67%

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